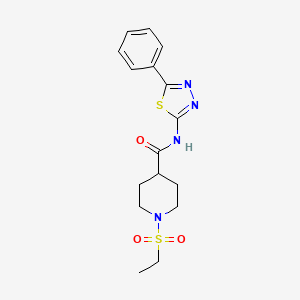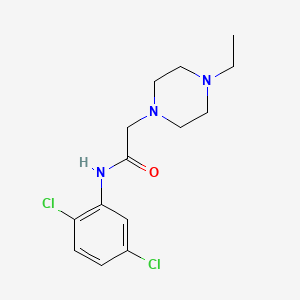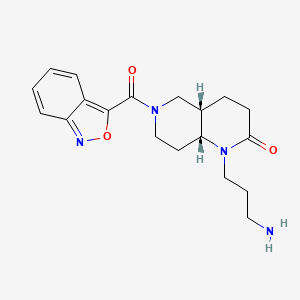![molecular formula C13H9BrN2O2S B5358421 5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5358421.png)
5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the oxadiazole family of compounds, which have been found to have a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have antifungal and antibacterial properties, and may be useful in the treatment of infections. In addition, it has been found to have potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its wide range of biological activities. It has been found to have potential use in the treatment of cancer, Alzheimer's disease, and other diseases. It also has antifungal and antibacterial properties, which may make it useful in the treatment of infections. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It may be necessary to use lower concentrations of the compound to avoid toxicity.
Direcciones Futuras
There are several future directions for the study of 5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole. One direction is to further explore its potential use in the treatment of cancer, Alzheimer's disease, and other diseases. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for use in medicine. Finally, further research is needed to determine the safety and toxicity of this compound, in order to ensure that it can be used safely in humans.
Métodos De Síntesis
The synthesis of 5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole can be achieved through a multi-step process. The first step involves the reaction of 4-bromophenol with formaldehyde to form 4-bromobenzyl alcohol. The second step involves the reaction of 4-bromobenzyl alcohol with thiosemicarbazide to form the corresponding thiosemicarbazone. The third step involves the reaction of the thiosemicarbazone with chloroacetic acid to form the oxadiazole ring. The final step involves the reaction of the oxadiazole with thionyl chloride to form the final product.
Aplicaciones Científicas De Investigación
5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been found to have a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been found to have potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
5-[(4-bromophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-9-3-5-10(6-4-9)17-8-12-15-13(16-18-12)11-2-1-7-19-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJOHUDMZYWVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358340.png)

![2,3,5-trimethyl-7-{4-[2-(methylsulfonyl)ethyl]-1-piperazinyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5358367.png)
![1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358374.png)

![7-methyl-3-[(4-methylpyridin-3-yl)carbonyl]-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5358389.png)
![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5358395.png)
![methyl 3-[(3-phenyl-2-propynoyl)amino]-2-thiophenecarboxylate](/img/structure/B5358412.png)

![3-[(2-aminophenyl)amino]-5-[4-(dimethylamino)phenyl]-2-cyclohexen-1-one](/img/structure/B5358428.png)
![1-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-3-ol](/img/structure/B5358435.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5358438.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5358443.png)
